1-(3-Chloro-2-methylphenyl)-3-cyclopropylthiourea
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Overview
Description
1-(3-Chloro-2-methylphenyl)-3-cyclopropylthiourea is a compound of significant interest in the field of pharmaceutical chemistry. It is known for its potential as a urease inhibitor, which makes it valuable in the treatment of various medical conditions such as peptic ulcers, hepatic coma, and kidney stone formation . The compound’s structure consists of a thiourea skeleton, which is crucial for its biological activity.
Preparation Methods
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-cyclopropylthiourea typically involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with cyclopropylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-2-methylphenyl)-3-cyclopropylthiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-3-cyclopropylthiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of urease inhibitors.
Biology: The compound’s ability to inhibit urease makes it valuable in studying the enzyme’s role in various biological processes.
Industry: The compound’s derivatives are used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-cyclopropylthiourea involves its interaction with the urease enzyme. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the formation of kidney stones and treating peptic ulcers .
Comparison with Similar Compounds
1-(3-Chloro-2-methylphenyl)-3-cyclopropylthiourea can be compared with other thiourea derivatives, such as:
1-(3-Chloro-2-methylphenyl)-3-phenylthiourea: This compound has a phenyl group instead of a cyclopropyl group, which may affect its biological activity and specificity.
1-(3-Chloro-2-methylphenyl)-3-(4-fluorophenyl)thiourea: The presence of a fluorine atom can enhance the compound’s lipophilicity and potentially its biological activity.
The uniqueness of this compound lies in its cyclopropyl group, which may confer specific steric and electronic properties that enhance its activity as a urease inhibitor.
Conclusion
This compound is a compound with significant potential in pharmaceutical chemistry, particularly as a urease inhibitor. Its synthesis, chemical reactions, and applications in scientific research highlight its importance in various fields. The compound’s unique structure and mechanism of action make it a valuable subject for further study and development.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-cyclopropylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S/c1-7-9(12)3-2-4-10(7)14-11(15)13-8-5-6-8/h2-4,8H,5-6H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZILUMBMDHRGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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